5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid
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Overview
Description
5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases to activate the aromatic rings.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid is utilized in several scientific research fields:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its intense coloration. The molecular targets include various substrates that can undergo azo coupling reactions. The pathways involved often include the formation of intermediate diazonium salts, which then react with aromatic compounds to form the final azo product.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,3,6-trisulphonic acid sodium salt
- 7-((2-((aminocarbonyl)amino)-4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in multiple applications.
Properties
CAS No. |
50978-80-8 |
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Molecular Formula |
C33H22ClN9O12S4 |
Molecular Weight |
900.3 g/mol |
IUPAC Name |
5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C33H22ClN9O12S4/c34-31-37-32(35)39-33(38-31)36-24-8-9-27(22-13-16(56(44,45)46)5-6-20(22)24)41-40-25-10-11-26(19-4-2-1-3-18(19)25)42-43-30-23-14-17(57(47,48)49)15-29(59(53,54)55)21(23)7-12-28(30)58(50,51)52/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39) |
InChI Key |
LWQGDVCHDQAPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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